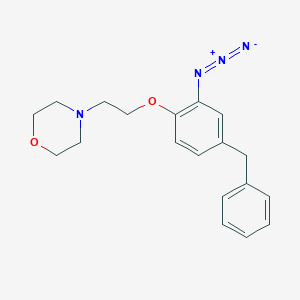
((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine, commonly known as ABPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABPEM is a versatile compound that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of ABPEM is based on its ability to undergo a photochemical reaction upon exposure to light. Upon absorption of light, ABPEM undergoes a homolytic cleavage of the azido group, which generates a highly reactive nitrene intermediate. The nitrene intermediate can then react with a variety of functional groups, such as alkenes, alkynes, and aromatic rings, to form covalent bonds. The selectivity and efficiency of the reaction depend on the nature of the functional groups and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ABPEM depend on its specific application and the target biomolecules. In bioorthogonal chemistry, ABPEM can label biomolecules without affecting their structure or function, which allows for the visualization and tracking of biomolecules in living cells and organisms. In drug delivery, ABPEM can release the active drug selectively and locally, which reduces the systemic toxicity and improves the therapeutic efficacy. In photoaffinity labeling, ABPEM can identify the binding partners of a target protein, which allows for the characterization of protein-protein and protein-ligand interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ABPEM in lab experiments include its versatility, selectivity, and efficiency. ABPEM can be synthesized using different methods and can react with a variety of functional groups, which allows for its use in different applications. ABPEM can also react selectively and efficiently with the target functional groups, which reduces the background noise and improves the signal-to-noise ratio. The limitations of using ABPEM in lab experiments include its potential toxicity, instability, and low solubility. ABPEM can generate reactive intermediates that can damage biomolecules and cells, which requires careful handling and optimization of the reaction conditions. ABPEM can also decompose or degrade over time, which reduces its yield and purity. ABPEM can also have low solubility in some solvents, which limits its use in certain applications.
Direcciones Futuras
The future directions for research on ABPEM include the development of new synthesis methods, the optimization of the reaction conditions, the characterization of its biochemical and physiological effects, and the exploration of its potential applications in different fields. The development of new synthesis methods can improve the yield and purity of ABPEM and reduce the cost and time of synthesis. The optimization of the reaction conditions can improve the selectivity and efficiency of the reaction and reduce the potential toxicity and instability of ABPEM. The characterization of its biochemical and physiological effects can provide insights into its mechanism of action and its potential advantages and limitations for different applications. The exploration of its potential applications in different fields can expand its versatility and impact on scientific research.
Métodos De Síntesis
ABPEM can be synthesized using different methods, including the reaction of 4-bromobenzyl alcohol with 2-azido-1-(ethylmorpholin-2-yl)ethanone in the presence of a base, or the reaction of 4-bromobenzyl chloride with 2-azido-N-ethylmorpholine in the presence of a base and a solvent. The yield and purity of ABPEM can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
ABPEM has been studied for its potential applications in various fields, including bioorthogonal chemistry, drug delivery, and photoaffinity labeling. In bioorthogonal chemistry, ABPEM can be used as a bioorthogonal handle to label biomolecules selectively and efficiently. In drug delivery, ABPEM can be used as a prodrug that can be activated by light or enzymes to release the active drug. In photoaffinity labeling, ABPEM can be used as a photoaffinity probe to identify the binding partners of a target protein.
Propiedades
Número CAS |
130755-08-7 |
|---|---|
Nombre del producto |
((2-Azido-4-benzyl)phenoxy)-N-ethylmorpholine |
Fórmula molecular |
C19H22N4O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-[2-(2-azido-4-benzylphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C19H22N4O2/c20-22-21-18-15-17(14-16-4-2-1-3-5-16)6-7-19(18)25-13-10-23-8-11-24-12-9-23/h1-7,15H,8-14H2 |
Clave InChI |
ABBJOTASRNYZOE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)N=[N+]=[N-] |
SMILES canónico |
C1COCCN1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)N=[N+]=[N-] |
Otros números CAS |
130755-08-7 |
Sinónimos |
((2-azido-4-benzyl)phenoxy)-N-ethylmorpholine azido-MBPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



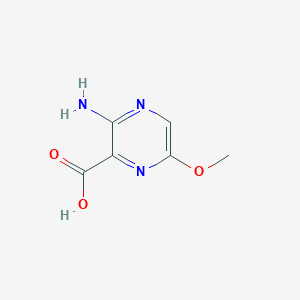


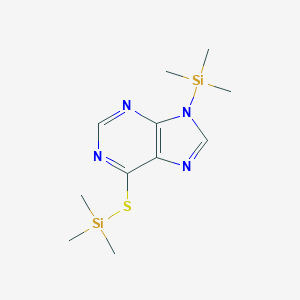
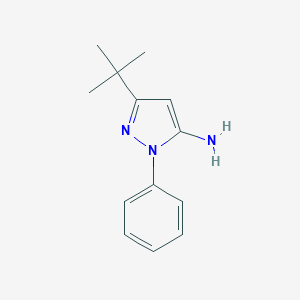





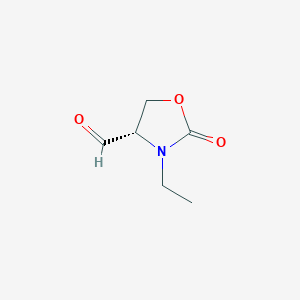


![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)